Sodium rhodizonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

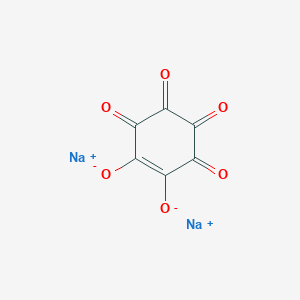

Sodium rhodizonate is a chemical compound with the formula ( \text{C}_6\text{Na}_2\text{O}_6 ). It is the disodium salt of rhodizonic acid and is known for its distinctive dark brown color when dry. This compound is primarily used in forensic science for the detection of lead residues, particularly in gunshot residue analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium rhodizonate can be synthesized by reacting rhodizonic acid with sodium hydroxide. The reaction typically involves dissolving rhodizonic acid in water and then adding sodium hydroxide to the solution. The mixture is then allowed to crystallize, yielding this compound as a product .

Industrial Production Methods

In industrial settings, this compound is produced by oxidizing inositol with nitric acid, followed by a reaction with sodium acetate in the presence of oxygen. The rhodizonate crystallizes out of the solution due to its relative insolubility in water .

Chemical Reactions Analysis

Types of Reactions

Sodium rhodizonate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form dihydroxyquinone carbonate.

Cyclocondensation: It reacts with phosgene to form dihydroxyquinone carbonate.

Condensation: It can condense with heteroaryl-boronic acids to form zwitterionic systems.

Common Reagents and Conditions

Oxidation: Phosgene is commonly used as a reagent in the cyclocondensation reaction.

Condensation: Heteroaryl-boronic acids are used in the condensation reactions.

Major Products

Dihydroxyquinone carbonate: Formed through cyclocondensation with phosgene.

Zwitterionic systems: Formed through condensation with heteroaryl-boronic acids.

Scientific Research Applications

Forensic Applications

1. Detection of Gunshot Residues

The primary application of sodium rhodizonate is in the detection of gunshot residues. When applied to surfaces or biological samples, it reacts with lead particles to form a colored complex. This method has been extensively studied and refined to enhance its reliability and accuracy.

- Methodology : The this compound test involves treating samples with the reagent, followed by visual inspection or photographic analysis to identify color changes indicative of lead presence. A common approach includes using hydrochloric acid (HCl) to confirm the presence of lead by inducing a color shift from scarlet to blue-violet, which is diagnostic for lead detection .

-

Case Studies : Research has demonstrated the effectiveness of this compound in various scenarios:

- A study compared different collection methods for GSR on both dry and humidified hands, revealing that this compound effectively visualized residues even under challenging conditions .

- Another investigation highlighted the importance of pH control in enhancing the stability and efficacy of this compound solutions, ensuring accurate results in forensic tests .

Scientific Research Applications

2. Veterinary Forensic Pathology

This compound has also found applications beyond human forensic science, particularly in veterinary forensic pathology. It aids in investigating gunshot wounds in animals by detecting lead residues around bullet entry points.

- Study Findings : A recent study demonstrated that both pathological examinations and colorimetric tests using this compound are valid tools for investigating gunshot wounds in animals. The research emphasized the importance of these tests in providing evidence during legal proceedings involving animal cruelty or hunting violations .

Data Tables

Challenges and Considerations

While this compound is a powerful tool for detecting gunshot residues, several challenges must be addressed:

- Environmental Contamination : The potential for environmental lead contamination can complicate results. Studies have shown that careful control over testing conditions is essential to avoid false positives .

- Stability of Reagents : The stability of this compound solutions can be affected by pH levels; maintaining an acidic environment enhances its effectiveness and shelf life .

Mechanism of Action

The mechanism of action of sodium rhodizonate involves its ability to form colored complexes with lead ions. When this compound comes into contact with lead, it forms a scarlet complex that changes to a blue-violet color upon treatment with hydrochloric acid. This color change is diagnostic of the presence of lead .

Comparison with Similar Compounds

Similar Compounds

Potassium rhodizonate: Similar to sodium rhodizonate but uses potassium instead of sodium.

Rubidium rhodizonate: Uses rubidium instead of sodium and has similar properties.

Uniqueness

This compound is unique due to its stability when dry and its specific application in forensic science for detecting lead residues. Its ability to form distinct colored complexes with lead makes it particularly valuable in forensic investigations .

Q & A

Basic Research Questions

Q. What is the mechanistic basis of the sodium rhodizonate test for lead detection, and how does it differ from other colorimetric assays?

The this compound test relies on the formation of a colored complex between rhodizonate dianions and Pb(II). Two rhodizonate molecules coordinate with Pb(II) via enol oxygen atoms, forming a resonance-stabilized ring structure that produces a reddish-pink color. Subsequent treatment with HCl induces a color shift to blue-violet due to ligand displacement (Cl⁻ replaces tartrate) . Unlike generic colorimetric tests, this reaction is chemically specific to Pb(II) in forensic contexts, with minimal cross-reactivity under optimized pH conditions (tartrate buffer, pH 2.8) .

Q. What standardized protocols exist for this compound in forensic gunshot residue (GSR) analysis?

The Bashinski Transfer Method is a widely adopted protocol:

- Step 1 : Apply this compound solution to a filter paper pressed onto the target surface.

- Step 2 : Treat with tartrate buffer (sodium bitartrate and tartaric acid) to stabilize the pH and enhance color development.

- Step 3 : Confirm specificity by spraying dilute HCl; a blue-violet color confirms lead . This method preserves spatial residue patterns for distance determination analysis .

Q. How does this compound achieve selectivity for Pb(II) over other divalent metals (e.g., Cd²⁺, Ba²⁺)?

Selectivity arises from Pb(II)’s unique coordination geometry and binding affinity. Rhodizonate forms stable 1:2 (Pb:ligand) complexes in acidic conditions, whereas metals like Cd(II) precipitate as non-colored hydroxides or fail to induce a chromatic shift after HCl treatment. Experimental validation involves parallel titrations with competing ions to assess false positives .

Advanced Research Questions

Q. What experimental challenges arise in solution-phase studies of this compound, and how can they be mitigated?

Rhodizonate degrades rapidly in aqueous media, complicating spectroscopic analysis. A 50:50 ethanol/water solvent system enhances stability by reducing hydrolysis and oxidation, enabling UV-Vis titrations and Job plot analyses . Decomposition products (e.g., oxalate or croconate derivatives) must also be monitored via FT-IR or XPS to avoid misinterpretation of binding data .

Q. How can structural contradictions between solid-state and solution-phase data be resolved in Pb-rhodizonate complexes?

Solid-state XPS and FT-IR reveal Pb₃(C₆O₆)₂(OH)₂·6H₂O (scarlet complex) and Pb₂(C₆O₆)Cl₂·2H₂O (blue-violet complex), whereas solution-phase UV-Vis suggests dynamic equilibria between mononuclear and polynuclear species. Hybrid methodologies, such as freeze-quench X-ray diffraction coupled with spectroscopic titration, are recommended to reconcile discrepancies .

Q. What role do co-ligands (e.g., Cl⁻, OH⁻) play in modifying the coordination environment of Pb-rhodizonate complexes?

Co-ligands influence stoichiometry and stability. For example, Cl⁻ displaces tartrate in acidic conditions, forming a chlorinated Pb-rhodizonate complex with distinct spectral signatures. Competitive ligand experiments (e.g., EDTA back-titration) quantify co-ligand binding constants, critical for optimizing forensic test conditions .

Q. How can binding affinities between Pb(II) and rhodizonate be quantified experimentally?

UV-Vis titration with incremental Pb(II) addition tracks absorbance changes at λₘₐₓ ≈ 500 nm. Job plots identify the Pb:rhodizonate stoichiometry, while Scatchard analysis derives binding constants (K ≈ 10⁴–10⁵ M⁻¹). Ethanol/water solvent systems minimize precipitation, ensuring accurate thermodynamic measurements .

Q. What analytical strategies address interference from rhodizonate degradation products in long-term studies?

LC-MS or HPLC coupled with inline UV detection identifies degradation byproducts (e.g., croconate). Time-resolved FT-IR (in situ ATR mode) monitors real-time decomposition kinetics, while XPS confirms solid-phase impurities. Pre-treatment with antioxidants (e.g., ascorbic acid) may extend rhodizonate stability .

Q. Methodological Considerations

- Spectroscopic Techniques : Prioritize XPS for solid-phase Pb speciation (Pb 4f peaks at 138–139 eV) and FT-IR for ligand bonding (C=O stretches at 1600–1700 cm⁻¹) .

- Solvent Optimization : Ethanol/water mixtures (≥50% ethanol) reduce dielectric constant, suppressing ionic dissociation and enhancing rhodizonate longevity .

- Validation : Cross-validate forensic results with SEM-EDX or ICP-MS to rule out false positives from environmental lead .

Properties

CAS No. |

523-21-7 |

|---|---|

Molecular Formula |

C6H2NaO6 |

Molecular Weight |

193.07 g/mol |

IUPAC Name |

disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate |

InChI |

InChI=1S/C6H2O6.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8H; |

InChI Key |

XJJNSYQCBRFVRQ-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[Na+].[Na+] |

Canonical SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[Na] |

Key on ui other cas no. |

523-21-7 |

Related CAS |

118-76-3 (Parent) |

Synonyms |

((3,4,5,6-tetraoxo-1-cyclohexen-1,2-ylene)dioxy) disodium rhodizonic acid rhodizonic acid, barium salt rhodizonic acid, dipotassium salt rhodizonic acid, sodium salt sodium rhodizonate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.